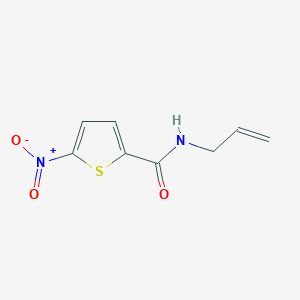
5-amino-N-(2-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(2-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxamide, also known as 5F-MDMB-PINACA, is a synthetic cannabinoid that belongs to the indazole-3-carboxamide family. It was first identified in 2014 and has gained popularity among recreational drug users due to its potent psychoactive effects. However, the scientific community has also shown interest in this compound due to its potential applications in research.
作用機序
5-amino-N-(2-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxamideCA acts as a potent agonist of CB1 and CB2 receptors, which are located in the brain and throughout the body. This results in the activation of various signaling pathways that are involved in the regulation of pain, appetite, and mood. It also has the ability to modulate the activity of other neurotransmitters such as dopamine and serotonin, which are involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-amino-N-(2-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxamideCA are similar to those of other synthetic cannabinoids. It has been shown to produce a range of psychoactive effects such as euphoria, relaxation, and altered perception of time and space. It can also cause adverse effects such as anxiety, paranoia, and hallucinations. Long-term use of synthetic cannabinoids has been associated with a range of health problems such as cardiovascular disease, respiratory problems, and mental health disorders.
実験室実験の利点と制限
5-amino-N-(2-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxamideCA has several advantages as a research tool. It has a high affinity for CB1 and CB2 receptors, which makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. It is also relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also several limitations to using 5-amino-N-(2-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxamideCA in lab experiments. Its potency and unpredictable effects make it difficult to control the dose and duration of exposure, which can lead to inconsistent results. It is also a relatively new compound, and its long-term effects on human health are not well understood.
将来の方向性
There are several future directions for research on 5-amino-N-(2-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxamideCA. One area of interest is its potential therapeutic applications, particularly in the treatment of inflammatory diseases and pain management. Another area of interest is its potential as a tool for investigating the role of CB1 and CB2 receptors in various physiological and pathological processes. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on human health, particularly with regard to their potential for addiction and dependence.
合成法
The synthesis of 5-amino-N-(2-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxamideCA involves the reaction of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide with 3-methyl-1,2-oxazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography and characterized by various spectroscopic techniques.
科学的研究の応用
5-amino-N-(2-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxamideCA has been used in various scientific studies to investigate its pharmacological properties and potential therapeutic applications. One study found that it has a high affinity for CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, and mood. Another study showed that it has potent anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
5-amino-N-(2-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-6-9(10(13)17-15-6)11(16)14-8-5-3-2-4-7(8)12/h2-5H,13H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNSKCVKDHPSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)NC2=CC=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2460075.png)



![1-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2460081.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2460082.png)
![2-(4-Methoxy-3-methylphenyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2460085.png)


![1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone](/img/structure/B2460092.png)


![9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2460096.png)